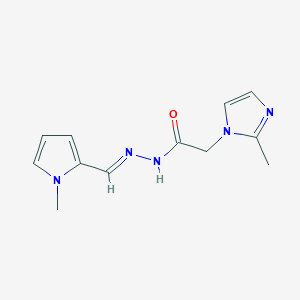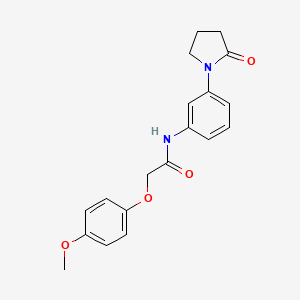
2-(4-methoxyphenoxy)-N-(3-(2-oxopyrrolidin-1-yl)phenyl)acetamide
カタログ番号 B2963700
CAS番号:
922926-18-9
分子量: 340.379
InChIキー: OQFXBWSOGNHPPQ-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-methoxyphenoxy)-N-(3-(2-oxopyrrolidin-1-yl)phenyl)acetamide, also known as MPX or MPPA, is a chemical compound that has been extensively studied for its various biochemical and physiological effects. This compound has been synthesized using various methods and has been found to have potential applications in scientific research.
科学的研究の応用
Synthesis and Pharmacological Activities
- The synthesis and pharmacological assessment of acetamide derivatives, including N-(1-(4-methoxyphenyl) ethyl)-2-phenoxyacetamide, have been investigated for potential cytotoxic, anti-inflammatory, analgesic, and antipyretic agents. These compounds showed activities comparable with standard drugs due to the presence of specific functional groups (Rani, Pal, Hegde, & Hashim, 2016).
Chemical Synthesis and Reactivity
- Research on the chemical reactivity of compounds similar to 2-(4-methoxyphenoxy)-N-(3-(2-oxopyrrolidin-1-yl)phenyl)acetamide indicates their use in the synthesis of biologically active amino acids and other complex molecules. Such studies provide insights into the potential applications in synthesizing compounds with medicinal properties (Galeazzi, Mobbili, & Orena, 1996).
Enzyme Inhibition and Pharmaceutical Potential
- The designed and synthesized derivatives of acetamides have been evaluated for inhibitory activity against specific enzymes, such as protein tyrosine phosphatase 1B (PTP1B). These compounds have shown promising results in in vivo screening for their antidiabetic activity, indicating their potential as therapeutic agents (Saxena, Pandey, Gupta, Singh, & Srivastava, 2009).
Application in Anticancer Research
- Novel series of 2-(substituted phenoxy)-N-(1-phenylethyl)acetamide derivatives have been developed and assessed for anticancer activity against various cancer cell lines. These studies contribute to the development of new chemical entities as potential anticancer agents (Rani, Pal, Hegde, & Hashim, 2014).
特性
IUPAC Name |
2-(4-methoxyphenoxy)-N-[3-(2-oxopyrrolidin-1-yl)phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O4/c1-24-16-7-9-17(10-8-16)25-13-18(22)20-14-4-2-5-15(12-14)21-11-3-6-19(21)23/h2,4-5,7-10,12H,3,6,11,13H2,1H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQFXBWSOGNHPPQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)OCC(=O)NC2=CC(=CC=C2)N3CCCC3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-methoxyphenoxy)-N-[3-(2-oxopyrrolidin-1-yl)phenyl]acetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
迅速なお問い合わせ
カテゴリー
最も閲覧された
N-(2-hydroxyphenyl)-4-methoxybenzamide
114331-87-2

![1-((1R,5S)-3-(2H-1,2,3-triazol-2-yl)-8-azabicyclo[3.2.1]octan-8-yl)-2-(1-methyl-1H-indol-3-yl)ethanone](/img/structure/B2963617.png)
![4-Carbamoyl-2-[3-(trifluoromethyl)benzenesulfonamido]butanoic acid](/img/structure/B2963619.png)
![2-[4-(6-Cyclopropylpyridazin-3-yl)piperazin-1-yl]-3-methylquinoxaline](/img/structure/B2963620.png)
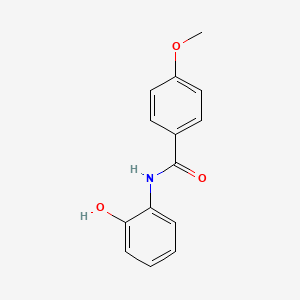
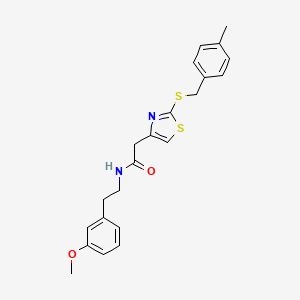
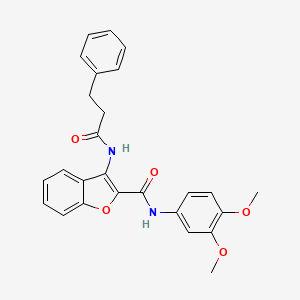
![N-(4-fluorobenzo[d]thiazol-2-yl)cyclopropanecarboxamide](/img/structure/B2963628.png)

![(E)-N-(3-(1H-imidazol-1-yl)propyl)-N-(6-chloro-4-methylbenzo[d]thiazol-2-yl)-3-(thiophen-2-yl)acrylamide hydrochloride](/img/structure/B2963631.png)



![2-((2-cyclopropyl-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-(6-methylbenzo[d]thiazol-2-yl)acetamide](/img/structure/B2963638.png)
